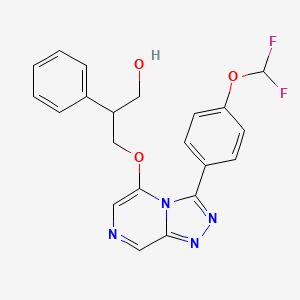
Osm-LO-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV693155 is a compound that has garnered attention in the field of medicinal chemistry, particularly within the context of malaria research. It is part of a series of compounds developed and evaluated for their potential antimalarial properties. The compound has been studied for its metabolic and physical chemical properties, including its clearance and half-life in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV693155 involves multiple steps, typically starting from commercially available precursors. The synthetic route includes:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of MMV693155 would be optimized to maximize yield and minimize costs. This involves scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance reaction rates and product consistency.
Chemical Reactions Analysis
Types of Reactions
MMV693155 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium cyanide, leading to the replacement of certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in MMV693155. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a model for studying the reactivity and stability of similar structures. It is also used in the development of new synthetic methodologies.
Biology: In biological research, MMV693155 is used to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The primary focus of research on MMV693155 is its antimalarial activity. It has shown promise in inhibiting the growth of malaria parasites, making it a candidate for further drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MMV693155 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit key enzymes and pathways essential for the parasite’s survival and replication. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that MMV693155 disrupts the parasite’s metabolic processes, leading to its death .
Comparison with Similar Compounds
Similar Compounds
MMV639565: Another compound in the same series, known for its antimalarial properties.
MMV68896: A structurally similar compound with slightly different biological activity.
Uniqueness
MMV693155 stands out due to its specific metabolic and physical chemical properties, which have been measured and optimized for antimalarial activity. Its unique structure allows for targeted interactions with the malaria parasite, making it a promising candidate for further development .
Properties
Molecular Formula |
C21H18F2N4O3 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropan-1-ol |
InChI |
InChI=1S/C21H18F2N4O3/c22-21(23)30-17-8-6-15(7-9-17)20-26-25-18-10-24-11-19(27(18)20)29-13-16(12-28)14-4-2-1-3-5-14/h1-11,16,21,28H,12-13H2 |
InChI Key |
MGANJQKOPZQELF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Cuban-1-ylethoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797909.png)
![5-[2-(1-Adamantyl)ethoxy]-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797910.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3-methoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797916.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-iodocuban-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797921.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797928.png)
![3-[4-(Difluoromethoxy)phenyl]-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797940.png)
![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol](/img/structure/B10797950.png)
![3-(4-Chlorophenyl)-5-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797953.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropan-1-amine](/img/structure/B10797956.png)
![2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-N,N-dimethyl-1-phenylethanamine](/img/structure/B10797968.png)
![Ethyl 3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropanoate](/img/structure/B10797969.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethylsulfinyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797980.png)
![5-(3-Cuban-1-ylpropoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797986.png)
![5-Benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797990.png)
